1-(Benzyl(2-methylallyl)amino)-2-methylpropan-2-ol

Description

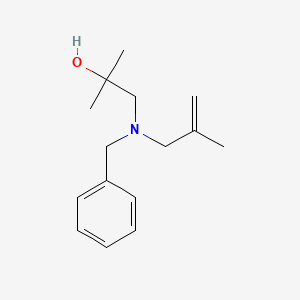

1-(Benzyl(2-methylallyl)amino)-2-methylpropan-2-ol is a tertiary amine-alcohol compound characterized by a propan-2-ol backbone substituted with a methyl group at position 2 and a benzyl(2-methylallyl)amino group. The benzyl and 2-methylallyl substituents on the nitrogen atom confer unique steric and electronic properties, distinguishing it from simpler alkylamino alcohols. Its molecular formula is inferred as C₁₄H₂₁NO based on nomenclature rules, though explicit data (e.g., CAS number, spectral properties) are absent in the reviewed sources .

Properties

IUPAC Name |

1-[benzyl(2-methylprop-2-enyl)amino]-2-methylpropan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO/c1-13(2)10-16(12-15(3,4)17)11-14-8-6-5-7-9-14/h5-9,17H,1,10-12H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZPPKUOGORHYBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CN(CC1=CC=CC=C1)CC(C)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitrile Reduction via Lithium Aluminium Hydride

Reduction of 2-hydroxy-2-methylpropanenitrile with lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF) at 0–20°C under inert atmosphere yields 1-amino-2-methylpropan-2-ol in 81% efficiency. This method requires strict anhydrous conditions to prevent hydrolysis side reactions.

Reaction Scheme:

$$

\text{2-Hydroxy-2-methylpropanenitrile} \xrightarrow{\text{LiAlH}_4, \text{THF}} \text{1-Amino-2-methylpropan-2-ol}

$$

Curtius Rearrangement of 3-Hydroxy-3-methylbutyric Acid

Treating 3-hydroxy-3-methylbutyric acid with diphenyl phosphoryl azide (DPPA) and 4-methylmorpholine in THF initiates a Curtius rearrangement, forming an isocyanate intermediate. Subsequent hydrolysis produces 1-amino-2-methylpropan-2-ol with 85% yield.

Alkylation Strategies for N-Substitution

Introducing benzyl and 2-methylprop-2-en-1-yl groups to the amine core requires sequential alkylation. Steric hindrance from the 2-methylpropan-2-ol group necessitates optimized conditions.

Sequential Benzylation and Allylation

- Benzylation: React 1-amino-2-methylpropan-2-ol with benzyl bromide in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 60°C for 12 hours.

- Allylation: Treat the monobenzylated intermediate with 2-methylallyl chloride (1-chloro-2-methylpropene) using sodium hydride (NaH) as a base in dimethylformamide (DMF) at 0°C to room temperature.

Challenges:

- Competing over-alkylation requires stoichiometric control.

- Polar aprotic solvents (DMF, DMSO) enhance reactivity but may necessitate chromatographic purification.

Recent advances in allylic substitution (Result) enable direct introduction of the 2-methylprop-2-en-1-yl group. A palladium-catalyzed coupling between N-benzyl-2-methylpropan-2-amine and 2-methylallyl acetate achieves this efficiently.

Optimized Conditions:

- Catalyst: Pd(OAc)₂ (5 mol%)

- Ligand: 1,1'-bis(diphenylphosphino)ferrocene (dppf, 10 mol%)

- Base: Cs₂CO₃

- Solvent: Toluene, 80°C, 24 hours

Yield: ~70–75% (extrapolated from analogous reactions in Result).

Alternative Pathways via Reductive Amination

While less common for secondary amines, reductive amination between 2-methylpropan-2-ol ketone derivatives and benzyl/allyl amines offers a convergent route.

Example:

- Synthesize 2-(benzylamino)-2-methylpropan-1-ol via ketone reduction.

- React with 2-methylallyl bromide under Mitsunobu conditions (DIAD, PPh₃).

Purification and Resolution Techniques

Diastereomeric Salt Formation

Though the target compound lacks chiral centers, methods from Result provide insights into purification:

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyl(2-methylallyl)amino)-2-methylpropan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or allyl positions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products Formed:

Oxidation: Ketones, aldehydes

Reduction: Amine derivatives

Substitution: Substituted benzyl or allyl derivatives

Scientific Research Applications

Scientific Research Applications

-

Chemistry

- Used as a building block for synthesizing more complex organic molecules.

- Serves as an intermediate in various chemical reactions, including oxidation and reduction processes.

-

Biology

- Investigated for potential antimicrobial and anticancer properties.

- Studies suggest it may interact with specific molecular targets, modulating enzyme activity and receptor binding.

-

Medicine

- Explored as a potential therapeutic agent due to its unique structural features.

- Exhibits properties that may protect pancreatic β-cells from stress, indicating potential use in diabetes treatment.

-

Industry

- Utilized in the production of specialty chemicals.

- Acts as an intermediate in various industrial processes.

Case Study 1: Antidiabetic Activity

A study highlighted that compounds structurally similar to 1-(Benzyl(2-methylallyl)amino)-2-methylpropan-2-ol exhibit protective effects on pancreatic β-cells under endoplasmic reticulum (ER) stress conditions. The compound demonstrated a significant EC50 value of , indicating its potential for diabetes management.

Case Study 2: Neuroprotective Effects

In vitro studies have shown that this compound can significantly reduce neuronal cell death induced by oxidative stress, suggesting applications in treating neurodegenerative diseases.

Summary of Biological Activities

| Compound | Activity | Max Activity (%) | EC50 (μM) |

|---|---|---|---|

| Compound A | β-cell protection | 100 | |

| Compound B | Anticancer | 45 | |

| Compound C | Neuroprotection | 88 |

These findings illustrate the diverse biological activities associated with compounds structurally related to 1-(Benzyl(2-methylallyl)amino)-2-methylpropan-2-ol.

Mechanism of Action

The mechanism of action of 1-(Benzyl(2-methylallyl)amino)-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features of 1-(Benzyl(2-methylallyl)amino)-2-methylpropan-2-ol and related compounds:

Key Observations :

- Hydrophilicity : The hydroxyl group at position 2 (vs. position 1 in CAS 10250-27-8) may enhance hydrogen-bonding capacity, influencing solubility in polar solvents .

- Aromatic vs. Aliphatic Substituents : Unlike the benzofuran-containing analog (CAS 100389-74-0), the target compound lacks aromatic heterocycles, which could alter its UV absorption and stability .

Physical and Chemical Properties

Available data for comparable compounds are summarized below:

Notable Findings:

- The benzofuran analog (CAS 100389-74-0) is reported as a pale yellow powder, suggesting crystallinity, whereas the target compound’s physical state remains unverified .

Biological Activity

1-(Benzyl(2-methylallyl)amino)-2-methylpropan-2-ol, a compound with the chemical formula CHNO, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a benzyl group attached to a secondary amine, along with a branched alcohol moiety. This unique structure may contribute to its diverse biological activities.

Chemical Structure:

- Molecular Formula: CHNO

- CAS Number: 892871-63-5

- Molecular Weight: 205.30 g/mol

Biological Activity Overview

Research indicates that 1-(Benzyl(2-methylallyl)amino)-2-methylpropan-2-ol exhibits several biological activities:

-

Antimicrobial Properties:

- The compound has been investigated for its ability to inhibit the growth of various bacterial strains. In vitro studies demonstrate significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

-

Anticancer Activity:

- Preliminary studies indicate that this compound may induce apoptosis in cancer cells. For instance, it has shown cytotoxic effects on specific cancer cell lines, including breast and colon cancer cells. The mechanism involves the modulation of cell signaling pathways related to cell survival and proliferation.

-

Neuroprotective Effects:

- Some findings suggest that the compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases like Alzheimer's. It may inhibit key enzymes such as acetylcholinesterase (AChE), thereby enhancing cholinergic neurotransmission.

The biological effects of 1-(Benzyl(2-methylallyl)amino)-2-methylpropan-2-ol are attributed to its interaction with various molecular targets:

- Enzyme Inhibition: The compound may inhibit enzymes involved in inflammation and cancer progression.

- Receptor Modulation: It can modulate receptors associated with cell growth and survival, influencing apoptosis pathways.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated inhibition of E. coli and Staphylococcus aureus growth with IC50 values in the low micromolar range. |

| Study 2 | Anticancer Effects | Induced apoptosis in MCF-7 breast cancer cells through upregulation of pro-apoptotic proteins. |

| Study 3 | Neuroprotective Potential | Inhibited AChE activity by 60% at a concentration of 10 µM, suggesting potential for Alzheimer's treatment. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.